Cas no 82-05-3 (1,9-Benz-10-anthrone)

1,9-Benz-10-anthrone structure
1,9-Benz-10-anthrone structure
Product name:1,9-Benz-10-anthrone
CAS No:82-05-3
MF:C17H10O
MW:230.260704517365
MDL:MFCD00003585
CID:34268
PubChem ID:87563233

1,9-Benz-10-anthrone Chemical and Physical Properties

Names and Identifiers

    • Tetraphen-12(7H)-one
    • 7H-Benz[de]anthracen-7-one
    • benz(d e)anthracen-7-one
    • Benzanthrone
    • 7H-benz[d,e]anthracene-7-one
    • 7H-benz<d,e>anthracen-7-one
    • BENZAMIDE OXIME
    • benzamidoxide
    • Benzamidoxim
    • BENZAMIDOXIME
    • Benzamidoxine
    • Benzamidrazon*HCl
    • benzamidrazone hydrochloride
    • benzenylamidoxime
    • benzenylaminoxime
    • benzohydroxamamide
    • de>anthracene-7-one
    • N-hydroxybenzenecarboximidamide
    • N'-hydroxybenzimdamide
    • 7-Oxobenz[de]anthracene
    • Benz[de]anthracen-7-one
    • Benzanthone
    • Benzanthrenone
    • Naphthanthrone
    • 7H-benzo[de]anthracen-7-one
    • MS-Benzanthrone
    • DYE, benzanthrone
    • Benzoanthrone
    • Mesobenzanthrone
    • benzo[a]phenalen-7-one
    • 1,9-Benzanthrone
    • 7H-Benz(de)anthracen-7-one
    • 7-Oxobenz(de)anthracene
    • Naphthanthrone (VAN)
    • 7H-Benzo(de)anthracen-7-one
    • 7H-Benz(de)anthracene-7-one
    • Benz(de)anthracen-7-one
    • LP5P3RR8Q
    • SPBio_000812
    • CHEBI:93350
    • MFCD00003585
    • EINECS 201-393-3
    • CS-0070954
    • BRD-K76872913-001-02-8
    • NCGC00095343-02
    • B0019
    • WLN: L C6666 1A Q IVJ
    • KBio3_002719
    • NCGC00178030-01
    • benz[de]anthracen-7-on
    • UNII-LP5P3RR8QN
    • STK662686
    • A51111
    • BENZANTHRONE [MI]
    • NSC5189
    • CCRIS 3173
    • SPECTRUM1505272
    • NSC 5189
    • MLS002207268
    • NSC 631641
    • SCHEMBL23838
    • DTXSID8052566
    • AS-56358
    • Spectrum3_001680
    • NSC-631641
    • NSC-5189
    • BENZANTHRONE [HSDB]
    • 1,9-Benz-10-anthrone
    • SMR001306791
    • 82-05-3
    • CCG-38994
    • F0001-2103
    • BSPBio_003499
    • LP5P3RR8QN
    • A840240
    • benzo[a]phenalen-7-one;7H-Benzo[de]anthracen-7-one
    • FT-0621414
    • NSC631641
    • LS-27945
    • 7H-Benz[de]anthracene-7-one
    • NCGC00095343-01
    • Q2075398
    • W-104190
    • CHEMBL1607517
    • AKOS002319374
    • Spectrum2_000766
    • HSDB 5245
    • NS00003051
    • TETRACYCLO[7.7.1.0(2),?.0(1)(3),(1)?]HEPTADECA-1(17),2,4,6,9,11,13,15-OCTAEN-8-ONE
    • MDL: MFCD00003585
    • Inchi: 1S/C17H10O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10H
    • InChI Key: HUKPVYBUJRAUAG-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C(C=CC=2)=CC=CC=3C2C1=CC=CC=2
    • BRN: 1455646

Computed Properties

  • Exact Mass: 230.07300
  • Monoisotopic Mass: 230.073165
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 4.3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Powder
  • Density: 1.0929 (rough estimate)
  • Melting Point: 172.0 to 176.0 deg-C
  • Boiling Point: 436.2°C at 760 mmHg
  • Flash Point: 196.1 °C
  • Refractive Index: 1.5000 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 4.05120
  • Merck: 1063
  • Solubility: Insoluble in water, soluble in ethanol and other organic solvents. Dissolve in sulfuric acid to form an orange liquid with red light and green fluorescence.

1,9-Benz-10-anthrone Security Information

1,9-Benz-10-anthrone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B151958-500G
1,9-Benz-10-anthrone
82-05-3 >98.0%(GC)
500g
¥352.90 2023-09-04
Life Chemicals
F0001-2103-0.25g
1,9-Benz-10-anthrone
82-05-3 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0001-2103-0.5g
1,9-Benz-10-anthrone
82-05-3 95%+
0.5g
$19.0 2023-09-07
TRC
B120590-50g
Benzanthrone
82-05-3
50g
$ 130.00 2022-06-07
eNovation Chemicals LLC
D388430-500g
Benzanthrone
82-05-3 97%
500g
$445 2024-05-24
TRC
B120590-100000mg
Benzanthrone
82-05-3
100g
$ 178.00 2023-04-19
abcr
AB137092-500 g
Benzanthrone, 98%; .
82-05-3 98%
500 g
€165.30 2023-07-20
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80737-5mg
Benzanthrone
82-05-3 98.0%
5mg
¥100 2021-05-07
TRC
B120590-50000mg
Benzanthrone
82-05-3
50g
$ 161.00 2023-04-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0019-25G
Benzanthrone
82-05-3 >98.0%(GC)
25g
¥290.00 2024-04-15

1,9-Benz-10-anthrone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: 1,2-Dichloroethane ;  5 min, rt; 32 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  8 h, rt
Reference
PhI(OAc)2-BF3-OEt2 mediated domino imine activation, intramolecular C-C bond formation and β-elimination: new approach for the synthesis of fluorenones, xanthones and phenanthridines
Sarkar, Satinath; et al, RSC Advances, 2014, 4(77), 40964-40968

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Potassium persulfate Catalysts: Palladium diacetate Solvents: Benzene ;  15 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 - 8 h, 100 °C
Reference
Pd-Catalyzed Multiple C-H Functionalization to Construct Biologically Active Compounds from Aryl Aldoxime Ethers with Arenes
Thirunavukkarasu, Vedhagiri S.; et al, Chemistry - A European Journal, 2011, 17(52), 14723-14726

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Catalysts: Acetylglycine ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
Reference
Palladium-Catalyzed Site-Selective Benzocyclization of Naphthoic Acids with Diaryliodonium Salts: Efficient Access to Benzanthrones
Xue, Chenwei; et al, Journal of Organic Chemistry, 2020, 85(23), 15406-15414

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Silver oxide (Ag2O) Catalysts: Palladium chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 100 °C
Reference
Palladium-catalyzed C8-H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides
Zhang, Min; et al, Organic Chemistry Frontiers, 2021, 8(13), 3274-3279

Production Method 5

Reaction Conditions
1.1 Catalysts: Palladium, (2,2′-bipyridine-κN1,κN1′)bis(nitrato-κO)-, (SP-4-2)- Solvents: Tetrahydrofuran ,  Water ;  2 h, 25 °C
1.2 Reagents: Nitric acid Solvents: Water ;  25 °C; 30 min, 25 °C; 300 min, 25 °C
Reference
One-Pot Catalytic Cleavage of C=S Double Bonds by Pd Catalysts at Room Temperature
Zhu, Ting; et al, Inorganic Chemistry, 2018, 57(15), 9266-9273

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Silver oxide (Ag2O) Catalysts: Palladium chloride Solvents: Tetrahydrofuran ;  24 h, 100 °C
Reference
Palladium-catalyzed C8-H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides
Zhang, Min; et al, Organic Chemistry Frontiers, 2021, 8(13), 3274-3279

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  70 °C; 70 °C → 120 °C
1.2 Reagents: Sodium hypophosphite ;  120 °C; 1 h, 120 °C; 120 °C → rt
1.3 Reagents: Water ;  0 °C
Reference
Synthesis optimization of the intermediates of vat dyes benzanthrone
Tian, Hua, Jingxi Huagong Zhongjianti, 2012, 42(1), 51-53

Production Method 8

Reaction Conditions
1.1 Reagents: Zinc ,  Copper sulfate ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 40 °C; 2 h, 40 °C
1.4 Solvents: Water ;  45 min, 40 °C; 40 °C → 80 °C; 2 h, 80 °C → 120 °C; 1 h, 120 °C
Reference
The linkage between reversible Friedel-Crafts acyl rearrangements and the Scholl reaction
Agranat, Israel ; et al, Structural Chemistry, 2019, 30(5), 1579-1610

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium dichromate Catalysts: Acetic acid
Reference
Catalytic method for the synthesis of benzanthrene and methyl-substituted benzanthrenes
Prostakov, N. S.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(11), 2462-3

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Silver oxide (Ag2O) Catalysts: Palladium chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 100 °C
Reference
Palladium-catalyzed C8-H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides
Zhang, Min; et al, Organic Chemistry Frontiers, 2021, 8(13), 3274-3279

Production Method 11

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Elimination of Aromatically Combined Hydrogen and Condensation of Aromatic Nuclei by Means of Aluminium Chloride
Scholl, Roland; et al, Justus Liebigs Annalen der Chemie, 1913, 394, 111-77

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
New anthracene-series synthesis and new vat dyes
Bally, Oscar, Berichte der Deutschen Chemischen Gesellschaft, 1905, 38, 194-196

Production Method 13

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Sodium persulfate ,  Oxygen Catalysts: N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: Dimethyl sulfoxide ;  5 min, rt; 24 h, 80 °C
Reference
Chelation-assisted Pd-catalysed ortho-selective oxidative C-H/C-H cross-coupling of aromatic carboxylic acids with arenes and intramolecular Friedel-Crafts acylation: one-pot formation of fluorenones
Sun, Denan; et al, Chemical Communications (Cambridge, 2016, 52(18), 3635-3638

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  10 h, rt
2.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: 1,2-Dichloroethane ;  5 min, rt; 32 h, 80 °C; 80 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  8 h, rt
Reference
PhI(OAc)2-BF3-OEt2 mediated domino imine activation, intramolecular C-C bond formation and β-elimination: new approach for the synthesis of fluorenones, xanthones and phenanthridines
Sarkar, Satinath; et al, RSC Advances, 2014, 4(77), 40964-40968

Production Method 15

Reaction Conditions
1.1 Reagents: Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  5 min, rt; rt → -80 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Diethyl ether ;  10 min, -80 °C
1.3 4 h, -60 °C
Reference
Direct intramolecular arylation of aldehydes promoted by reaction with IPy2BF4/HBF4: synthesis of benzocyclic ketones
Barluenga, Jose; et al, Angewandte Chemie, 2006, 45(19), 3140-3143

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Nitrobenzene
Reference
Synthesis and Characterization of Polysubstituted Dibenzopyrenes as Charge-Transporting Materials
Kumar, Sushil; et al, Organic Letters, 2016, 18(19), 4876-4879

Production Method 17

Reaction Conditions
Reference
Formation of 3-guaiacylbenzanthrone by the reaction of reduced forms of anthraquinone with quinone methides
Fullerton, Terry J.; et al, Journal of Wood Chemistry and Technology, 1982, 2(1), 97-113

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylamine ,  Water Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide ;  22 h, 130 °C
Reference
Metal-free directed ortho C-H iodination: synthesis of 2'-iodobiaryl-2-carbonitriles
Sarkar, Satinath; et al, European Journal of Organic Chemistry, 2013, 2013(29), 6491-6495

Production Method 19

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Nitrobenzene
Reference
Unsymmetrically Extended Polyfused Aromatics Embedding Coronene and Perylene Frameworks: Syntheses and Properties
Kumar, Sushil; et al, Organic Letters, 2016, 18(2), 200-203

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
1.2 Reagents: Acetic acid Solvents: Dichloromethane ,  Water
Reference
Phase-transfer permanganate oxidation of unfunctionalized benzylic positions
Gannon, Sharon M.; et al, Synthesis, 1987, (10), 915-17

Production Method 21

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Palladium diacetate Solvents: Trifluoroacetic acid ;  36 h, 130 °C
Reference
Pd-catalyzed double C-H bond activation of diaryl ketones for the synthesis of fluorenones
Gandeepan, Parthasarathy; et al, Chemical Communications (Cambridge, 2012, 48(75), 9379-9381

Production Method 22

Reaction Conditions
Reference
Formation of 3-guaiacylbenzanthrone by the reaction of reduced forms of anthraquinone with quinone methides
Fullerton, Terry J.; et al, Journal of Wood Chemistry and Technology, 1982, 2(1), 97-113

1,9-Benz-10-anthrone Raw materials

1,9-Benz-10-anthrone Preparation Products

1,9-Benz-10-anthrone Related Literature

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